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1H-Pyrazolo[4,3-c]pyridine

c-Met inhibitor Cancer Kinase selectivity

Medicinal chemistry teams targeting kinases, protein-protein interactions, or CNS receptors frequently encounter selectivity failures with generic scaffolds, causing costly project attrition. 1H-Pyrazolo[4,3-c]pyridine (CAS 271-49-8) addresses this with a distinct [4,3-c] fusion geometry that enables unique hydrogen-bonding vectors unattainable with [3,4-b] or [4,3-b] isomers. • ERK1/2 inhibitor series: only 7 of 309 kinases inhibited >50% at 1 µM, enabling highly selective probe development. • c-Met inhibitor 8c: IC₅₀ = 68 nM with >50-fold selectivity over other tyrosine kinases. • Only validated chemotype for PEX14-PEX5 PPI inhibition (Trypanosoma), with sub-µM trypanocidal activity. • Aryl[e]fused derivatives show benzodiazepine receptor affinity exceeding diazepam with reduced sedation. Supplied at ≥97% purity; ships ambient from global stock. Contact BenchChem for bulk or custom synthesis inquiries.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 271-49-8
Cat. No. B2487394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine
CAS271-49-8
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
InChIKeyYJHQUNYZSFSPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridine Scaffold Overview


1H-Pyrazolo[4,3-c]pyridine (CAS 271-49-8) is a bicyclic heteroaromatic scaffold comprising fused pyrazole and pyridine rings with a nitrogen atom at the bridgehead position [1]. This core structure presents a planar, aromatic system with a molecular weight of 119.12 g/mol, a calculated LogP of 0.5, and a topological polar surface area of 41.6 Ų [1]. The scaffold's distinct fusion pattern (pyrazolo[4,3-c] vs. [3,4-b] or [4,3-b]) dictates unique vectors for substitution and hydrogen-bonding interactions, enabling engagement with diverse biological targets including kinases, bromodomains, and protein-protein interfaces [2].

Core
1H-Pyrazolo[4,3-c]pyridine bicycle
Architecture
Planar aromatic pyrazole-pyridine fusion
Target classes
Kinases, bromodomains, protein-protein interfaces

1H-Pyrazolo[4,3-c]pyridine: Irreplaceable Scaffold


The pyrazolopyridine family encompasses several regioisomers (e.g., [3,4-b], [4,3-b], [3,4-c]), each with distinct spatial orientation of nitrogen atoms and thus unique hydrogen-bonding patterns, electronic distribution, and substitution vectors [1]. A head-to-head comparative analysis reveals that the [4,3-c] fusion presents a different pharmacophore geometry than the [3,4-b] isomer, which is more commonly associated with ALK/ROS1 inhibition [2]. As a result, simply substituting a [3,4-b]pyridine scaffold into a [4,3-c]pyridine-optimized chemical series often leads to complete loss of target engagement or, conversely, off-target liabilities [3]. The quantitative evidence below underscores these critical differences.

[4,3-c] Scaffold (This Product)
[3,4-b] Isomer (Common Substitute)
Bridgehead nitrogen orientation enables distinct vectors
Different fusion pattern alters pharmacophore geometry
Hydrogen-bonding network matches kinase/PPI pockets
Shifted H-bond patterns may break target engagement
Selectivity profiles demonstrated for c-Met, ERK, PEX14
Off-target liabilities possible; not interchangeable

Head-to-Head Evidence for 1H-Pyrazolo[4,3-c]pyridine


c-Met Selectivity Advantage Over Crizotinib

A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) demonstrated potent c-Met inhibition (IC₅₀ = 68 nM) and, crucially, over 50-fold selectivity against a panel of other tyrosine kinases tested [1]. This contrasts with the dual c-Met/ALK inhibitor crizotinib, which displays sub-optimal selectivity profiles and inhibits RON kinase with an IC₅₀ of 80 nM, highlighting the [4,3-c] scaffold's potential for cleaner kinase inhibition [2].

c-Met Selectivity
Reported
8c: c-Met IC₅₀ 68 nM, >50-fold selective over tyrosine kinases
Crizotinib: c-Met IC₅₀ 8-11 nM, RON IC₅₀ 80 nM (off-target)
Reported selectivity window supports kinase profiling studies
Cross-study comparison; cellular potency context
c-Met inhibitor Cancer Kinase selectivity

PEX14-PEX5 PPI Inhibition in Trypanosomes

Structure-guided optimization of pyrazolo[4,3-c]pyridine derivatives led to the first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical pathway for glycosomal protein import in Trypanosoma parasites [1]. The optimized compounds exhibited nanomolar binding affinity to PEX14 and sub-micromolar trypanocidal activity (EC₅₀ values < 1 µM) against Trypanosoma brucei and T. cruzi [1]. In stark contrast, other pyrazolopyridine isomers (e.g., [3,4-b], [4,3-b]) have not been reported as effective PEX14-PEX5 PPI inhibitors, underscoring the unique spatial and electronic requirements met by the [4,3-c] core [2].

PEX14 PPI Inhibition
Class-level
Nanomolar PEX14 affinity; EC₅₀
Other isomers (e.g., [3,4-b]): not reported as PEX14-PEX5 inhibitors
First-in-class validation for this scaffold in trypanosome PPI targeting
Data to verify across isomer series
Anxiolytic-like Profile
Head-to-head
Aryl-fused [4,3-c]pyridine: higher benzodiazepine receptor affinity, less sedation
Diazepam: lower affinity, pronounced sedation and anticonvulsant effects
Reported anxiolysis-like response with reduced sedation in behavioral models
Quantitative Ki values not disclosed in abstract
ERK1/2 Kinome Selectivity
Class-level
7 out of 309 kinases inhibited >50% at 1 µM
Selectivity rate of 97.7% (302 kinases unaffected)
Reported high kinome selectivity attributed to unique ERK binding mode
Kinase panel screen context; verify across chemotypes
PEX14-PEX5 PPI inhibitor Trypanosoma Neglected tropical disease

Anxiolytic Efficacy with Reduced Sedation

A series of aryl[e]fused pyrazolo[4,3-c]pyridines was evaluated for anxiolytic potential and demonstrated a pharmacological profile distinct from the benzodiazepine diazepam [1]. Specifically, several compounds exhibited higher binding affinity for central benzodiazepine receptors than diazepam (exact Ki values not provided in abstract but claimed as 'higher affinity'), yet showed reduced anticonvulsant activity and were less sedative in behavioral models [1]. This functional selectivity (anxiolysis without sedation) is a key differentiator from classical benzodiazepines.

Anxiolytic-like Profile
Head-to-head
Aryl-fused [4,3-c]pyridine: higher benzodiazepine receptor affinity, less sedation
Diazepam: lower affinity, pronounced sedation and anticonvulsant effects
Reported anxiolysis-like response with reduced sedation in behavioral models
Quantitative Ki values not disclosed in abstract
Anxiolytic GABA-A receptor CNS

ERK1/2: Exceptional Kinome Selectivity

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives was developed as highly potent and selective ERK1/2 inhibitors [1]. The lead compound demonstrated excellent kinome selectivity, inhibiting only 7 out of 309 kinases tested at 1 µM (>50% inhibition cutoff) [1]. This narrow off-target profile is attributed to a unique binding mode involving specific hydrogen bond interactions within the ERK ATP-binding pocket, a feature not readily achieved with other ERK inhibitor chemotypes [1]. While no direct comparator data for other pyrazolopyridine isomers is available, the high kinome selectivity (>97% of kinases unaffected at 1 µM) serves as a benchmark for the scaffold's potential in precision oncology.

ERK1/2 Kinome Selectivity
Class-level
7 out of 309 kinases inhibited >50% at 1 µM
Selectivity rate of 97.7% (302 kinases unaffected)
Reported high kinome selectivity attributed to unique ERK binding mode
Kinase panel screen context; verify across chemotypes
ERK inhibitor MAPK pathway Cancer

Key Applications of 1H-Pyrazolo[4,3-c]pyridine


Selective c-Met Inhibitor Lead Optimization

Medicinal chemistry teams seeking to develop next-generation c-Met inhibitors with improved selectivity profiles over first-generation agents like crizotinib should prioritize the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. As demonstrated by compound 8c (c-Met IC₅₀ = 68 nM, >50-fold selectivity over other tyrosine kinases), this core provides a validated starting point for achieving potent on-target activity while minimizing polypharmacology [1]. Structure-based design can further exploit the unique binding mode to enhance selectivity and cellular potency.

PEX14-PEX5 PPI Inhibitors for Trypanosomiasis

For researchers targeting neglected tropical diseases, the pyrazolo[4,3-c]pyridine scaffold is the only validated chemotype for inhibiting the PEX14-PEX5 protein-protein interaction, a critical pathway for Trypanosoma parasite survival [2]. Optimized derivatives have achieved nanomolar affinity and sub-micromolar trypanocidal activity. This scaffold should be the primary focus for hit-to-lead and lead optimization campaigns aimed at discovering novel therapeutics for Chagas disease and sleeping sickness.

Non-Sedating Anxiolytics Targeting GABA-A Receptors

CNS drug discovery programs aiming to dissociate anxiolytic efficacy from sedation and anticonvulsant activity should evaluate aryl[e]fused pyrazolo[4,3-c]pyridine derivatives. These compounds have demonstrated higher benzodiazepine receptor affinity than diazepam yet exhibit reduced sedation and anticonvulsant effects in vivo [3]. This profile positions the [4,3-c]pyridine core as a privileged scaffold for developing safer anxiolytic agents with improved tolerability.

ERK1/2 Inhibitors with High Kinome Selectivity

In the context of ERK1/2 inhibitor development for MAPK-driven cancers, the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series offers a compelling advantage: a kinome selectivity profile where only 7 of 309 kinases are inhibited >50% at 1 µM [4]. This high degree of selectivity is essential for minimizing off-target toxicities and maximizing therapeutic index. Chemical biology and drug discovery groups should leverage this scaffold when designing selective ERK probes and clinical candidates.

Application
Selection Property
Validation Focus
c-Met inhibitor lead optimization
Kinase selectivity profile
Kinase panel selectivity screening
PEX14-PEX5 PPI inhibition studies
PEX14 binding affinity
Trypanocidal cell-based assays
GABA-A receptor research
Benzodiazepine receptor binding profile
Behavioral pharmacology models
ERK1/2 pathway inhibition studies
Kinome-wide selectivity
Kinase panel profiling at 1 µM

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